Phthalamide

Overview

Description

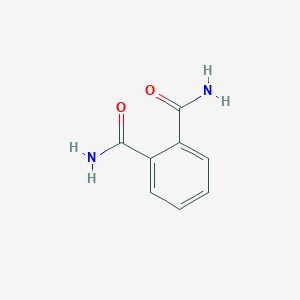

Phthalamide (benzene-1,2-dicarboxamide) is a dicarboxamide compound derived from phthalic acid. It serves as a key intermediate in organic synthesis, particularly for producing aromatic amines and polymers . Recent studies highlight its role in drug design, including antiviral and insecticidal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalimide can be synthesized through several methods:

Heating Phthalic Anhydride with Ammonia: This method involves heating phthalic anhydride with alcoholic ammonia, yielding phthalimide with a 95-97% efficiency.

Treatment with Ammonium Carbonate or Urea: Phthalic anhydride can also be treated with ammonium carbonate or urea to produce phthalimide.

Ammoxidation of o-Xylene: This industrial method involves the ammoxidation of o-xylene to produce phthalimide.

Industrial Production Methods: In industrial settings, phthalimide is often produced by the oxidation of naphthalene with fuming sulfuric acid and a mercury catalyst or by the vapor phase oxidation of naphthalene with atmospheric oxygen .

Chemical Reactions Analysis

Mechanism:

-

Step 1 : Deprotonation of phthalimide by KOH forms a resonance-stabilized phthalimide anion ([C₆H₄(CO)₂N⁻K⁺]) .

-

Step 2 : Nucleophilic substitution with alkyl halides (R-X) yields N-alkylphthalimide .

-

Step 3 : Hydrolysis with hydrazine (NH₂NH₂) or strong acids releases the primary amine (R-NH₂) and regenerates phthalic acid .

Example :

Limitations :

N-Functionalization Reactions

Phthalimide undergoes diverse N-substitution reactions under catalytic conditions:

a) N-Arylation

Palladium/copper-catalyzed coupling with aryl halides or boronic acids:

Catalysts :

b) N-Alkenylation

Rhodium-catalyzed C–H activation with alkenes:

Conditions :

Hydrolysis and Degradation

Phthalimide derivatives hydrolyze under acidic or basic conditions:

a) Acidic Hydrolysis

Forms phthalic acid and ammonia:

b) Hofmann Degradation

Reaction with Br₂/NaOH produces anthranilic acid (o-aminobenzoic acid) :

Reactions with Electrophiles

Phthalimide’s nucleophilic nitrogen reacts with electrophiles:

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Bromination | Br₂, KOH | N-Bromophthalimide | 85–90 | |

| N-Alkylation | Alkyl halides, K₂CO₃ | N-Alkylphthalimide | 70–95 | |

| N-Sulfonation | SO₃, H₂SO₄ | N-Sulfonylphthalimide | 65–80 |

Metal-Catalyzed Cycloadditions

Phthalimide participates in annulation reactions to form polycyclic compounds:

a) Palladium-Catalyzed Cyclocarbonylation

With 2-iodobenzamides and CO:

Key Conditions :

b) Copper-Catalyzed Oxidative Coupling

With 1-indanones and O₂:

Mechanism : Oxidative cleavage of C–C bonds followed by cyclization .

Photochemical Reactions

Visible light-mediated functionalization:

a) N-Arylation via Radical Pathways

Phthalimide reacts with aryl iodides under blue light:

Advantages : Metal-free, high functional group tolerance .

Table 1: Catalytic Systems for N-Arylation

| Catalyst | Substrate | Conditions | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Imidazole | Aryl halides | 80°C, 6–12 h | 70–92 |

| CuI/1,10-Phenanthroline | Aryl boronic acids | DMF, 100°C | 65–85 |

| Rh(III)/O₂ | Alkenes | DCE, 120°C | 60–78 |

Table 2: Hydrolysis Rates of N-Alkylphthalimides

| Substituent (R) | Acidic Hydrolysis Rate (k, s⁻¹) | Basic Hydrolysis Rate (k, s⁻¹) |

|---|---|---|

| Methyl | 2.5 × 10⁻⁴ | 1.8 × 10⁻³ |

| Ethyl | 1.9 × 10⁻⁴ | 1.2 × 10⁻³ |

| Benzyl | 3.7 × 10⁻⁵ | 6.5 × 10⁻⁴ |

Scientific Research Applications

Medicinal Chemistry

Phthalamide and its derivatives have been extensively studied for their pharmacological properties. They exhibit a range of biological activities that make them valuable in drug development.

Key Biological Activities:

- Antitumor Activity: this compound derivatives have shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and 4T1 (breast) cells. Studies indicate that certain derivatives can inhibit tumor growth effectively, with mechanisms involving the inhibition of specific enzymes like DNMT1 and VEGFR2 .

- Antimicrobial Properties: this compound derivatives demonstrate potent antimicrobial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Their minimal inhibitory concentrations are comparable to those of clinically used antibiotics .

- Anti-inflammatory Effects: Many this compound compounds exhibit anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation . For instance, certain derivatives have been synthesized to inhibit tumor necrosis factor production .

Table 1: Summary of Biological Activities of this compound Derivatives

Agricultural Chemistry

This compound is also utilized in agricultural applications, particularly as a precursor for the synthesis of agrochemicals.

Key Uses:

- Pesticides: this compound derivatives are important in the synthesis of pesticides. For example, flubendiamide, derived from this compound, is a widely used insecticide known for its effectiveness against a variety of pests while being less toxic to beneficial insects .

- Plant Growth Regulators: Certain this compound compounds act as growth regulators, promoting plant growth and development by modulating hormonal pathways within plants.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a crucial intermediate in the synthesis of various nitrogen-containing compounds.

Key Applications:

- Synthesis of Anthranilic Acid: this compound is a precursor in the production of anthranilic acid, which is extensively used in dye manufacturing and the synthesis of pharmaceuticals .

- Masked Source of Ammonia: It acts as a masked source of ammonia in chemical reactions, providing a safer alternative to free ammonia during synthesis processes .

Table 2: Industrial Applications of this compound

Case Studies

Several studies highlight the efficacy and potential of this compound derivatives:

- Antitumor Activity Study: A study evaluated forty-three phthalimide derivatives against multiple cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects on HepG2 cells while maintaining low toxicity towards normal fibroblast cells (3T3) .

- Antimicrobial Efficacy Evaluation: Research demonstrated that novel phthalimide analogs had comparable antimicrobial activity to existing antibiotics against resistant bacterial strains. This highlights their potential as new therapeutic agents in combating antibiotic resistance .

- Anti-inflammatory Mechanism Investigation: A study focused on synthesizing phthalimide derivatives with enhanced anti-inflammatory properties through L-proline catalysis. The synthesized compounds were evaluated for their antioxidant and lipoxygenase inhibition activities, showing promising results comparable to standard anti-inflammatory drugs .

Mechanism of Action

Phthalimide and its derivatives exert their effects through various mechanisms:

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Chemical Structure and Bonding

Phthalamide features two amide groups (-CONH2) ortho to each other on a benzene ring. This arrangement enables strong intermolecular hydrogen bonding, contributing to thermal stability in polymers like poly(m-phenylene isothis compound) (PMIA) . Key structural differences from related compounds include:

- Phthalimide : Contains a cyclic imide structure (two carbonyl groups bonded to nitrogen) instead of amides. This modification increases electrophilicity, making phthalimide derivatives (e.g., thalidomide) pharmacologically active .

- Phthalic Anhydride: A non-amide derivative with two anhydride-linked carbonyl groups. It is highly reactive in esterification but lacks hydrogen-bonding capacity .

- Phthalate Esters: Feature ester groups instead of amides, imparting flexibility as plasticizers but raising toxicity concerns (e.g., DEHP carcinogenicity) .

Antiviral and Enzyme Inhibition

- HCV Inhibition : this compound derivatives (e.g., compound 28) exhibit anti-HCV activity (EC50 = 6 µM) by chelating Mn²⁺ ions in the NS5B polymerase active site . Comparatively, pyrazine-2,3-dicarboxamide derivatives show lower potency (EC50 = 12 µM) .

- Glycosidase Inhibition : Phthalimide derivatives (e.g., compounds 56–61) demonstrate IC50 values ranging from 0.8–25 µM against α-glucosidase, outperforming this compound analogs due to aromatic substituents at the C-5 position .

Insecticidal Activity

- This compound-based insecticides (e.g., fluobendiamide) target ryanodine receptors. Derivatives with p-fluorophenyl or thienyl groups show enhanced lethality (LC50 = 59–77 mg/L) against peach aphids, surpassing flubendiamide (LC50 = 184 mg/L) .

Physical and Thermal Properties

| Property | This compound | Phthalic Anhydride | Phthalimide | DEHP (Phthalate Ester) |

|---|---|---|---|---|

| Solubility (pH 7.4) | Moderate (~50 µg/mL) | Low (<10 µg/mL) | Low (~15 µg/mL) | Insoluble |

| Thermal Stability (°C) | >300 | 131 (mp) | 238 (mp) | Decomposes at 200 |

| Hydrogen Bonding | Strong | None | Moderate (cyclic) | None |

Data Sources:

Biological Activity

Phthalamide, a derivative of phthalic acid, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, anticancer, and other pharmacological effects. The synthesis and structure-activity relationships (SAR) of this compound derivatives are also discussed.

1. Overview of this compound

This compound is characterized by its chemical structure, which includes a phthalic moiety bonded to an amide group. This structure allows for various modifications that can enhance its biological properties. The compound serves as a scaffold for developing new therapeutic agents across multiple disease states.

2. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. One notable study synthesized several phthalimide analogs and evaluated their effects on lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW264.7 macrophages. The results indicated that certain derivatives significantly inhibited NO production, with one compound (IIh) showing an IC50 value of 8.7 µg/mL. This inhibition was linked to the down-regulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting that these compounds could be promising candidates for anti-inflammatory drug development .

Table 1: Summary of Anti-inflammatory Activity of this compound Derivatives

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| IIh | 8.7 | Inhibition of iNOS, down-regulation of TNF-α and IL-1β |

| IIa | 15.2 | Moderate inhibition of NO production |

| IIb | 20.5 | Weak anti-inflammatory activity |

3. Antimicrobial Activity

This compound derivatives have also demonstrated significant antimicrobial properties against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that these compounds exhibit minimal inhibitory concentrations (MICs) comparable to clinically used antibiotics . The mechanism often involves interactions with bacterial enzymes through hydrogen bonding and hydrophobic interactions.

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | MRSA | 32 |

| Compound B | Vancomycin-resistant Enterococcus | 16 |

| Compound C | Pseudomonas aeruginosa | 64 |

4. Anticancer Activity

The anticancer potential of this compound derivatives has been explored in various studies. Some compounds have shown cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study reported that specific phthalimide derivatives inhibited the proliferation of multiple myeloma cells through the modulation of signaling pathways related to cell survival and apoptosis .

5. Other Biological Activities

In addition to anti-inflammatory and antimicrobial effects, phthalamides exhibit a range of other biological activities:

- Antioxidant Activity : Certain derivatives have been shown to scavenge free radicals effectively.

- Analgesic Effects : Some phthalimides demonstrate pain-relieving properties in animal models.

- Insecticidal Properties : Recent research has identified insecticidal activity in synthesized phthalimide derivatives against pests like Anastrepha suspensa, with specific compounds yielding over 80% mortality at certain concentrations .

Case Study 1: Anti-inflammatory Phthalimides

A series of novel phthalimides were synthesized and tested for their ability to inhibit pro-inflammatory mediators in vitro. The most potent compound was found to significantly reduce inflammation markers in a murine model of arthritis.

Case Study 2: Antimicrobial Phthalimides

A study evaluated the efficacy of phthalimide-based Schiff bases against Streptococcus pyogenes and Pseudomonas aeruginosa, demonstrating promising antibacterial activity with well-defined zones of inhibition in disc diffusion assays .

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Phthalamide in academic settings?

- Methodological Answer : this compound synthesis typically involves condensation reactions between phthalic anhydride and ammonia derivatives. To achieve high purity:

- Use anhydrous conditions to prevent hydrolysis byproducts.

- Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) for purification .

- Validate purity via melting point analysis and HPLC (≥95% purity threshold) .

- Key Data : Optimal reaction conditions (e.g., 60°C, 12 hrs) and solvent systems (e.g., THF or DMF) should be documented alongside spectral confirmation (e.g., H NMR: δ 7.8–8.2 ppm for aromatic protons).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure via H and C NMR, focusing on aromatic protons and carbonyl groups (C=O stretch ~1700 cm in IR) .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 165).

- HPLC : Monitor purity with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanism of toxicity in cellular models?

- Methodological Answer :

- Hypothesis-Driven Design : Test mitochondrial dysfunction (e.g., ATP depletion via luminescence assays) or oxidative stress (ROS detection with DCFH-DA probes) .

- Dose-Response Analysis : Use IC calculations across cell lines (e.g., HepG2, HEK293) with triplicate replicates.

- Controls : Include positive controls (e.g., rotenone for mitochondrial inhibition) and solvent controls (e.g., DMSO <0.1%) .

Q. How should contradictory data on this compound’s stability under varying pH conditions be reconciled?

- Methodological Answer :

- Systematic Replication : Repeat experiments under standardized conditions (e.g., 25°C, pH 2–12 buffers) with controlled ionic strength.

- Advanced Analytics : Use kinetic studies (UV-Vis degradation curves) and Arrhenius modeling to predict shelf-life .

- Error Analysis : Compare HPLC peak area variability (<5% RSD) and identify confounding factors (e.g., light exposure) .

Q. What methodologies best assess this compound’s environmental persistence and bioaccumulation potential?

- Methodological Answer :

- Simulation Models : Apply fugacity models to predict partitioning in soil-water systems.

- Field Studies : Measure half-life in agricultural soils (e.g., OECD 307 guidelines) with LC-MS/MS quantification .

- Bioaccumulation : Use aquatic models (e.g., Daphnia magna) to calculate BCF (bioconcentration factors) .

Q. Methodological Frameworks

- FINERMAPS Criteria : Ensure questions are Feasible (e.g., access to HPLC), Novel (e.g., unexplored metabolic pathways), and Ethical (e.g., minimizing animal testing) .

- Data Contradiction Resolution : Iteratively refine hypotheses using triangulation (e.g., cross-validating NMR and X-ray crystallography data) .

Properties

IUPAC Name |

benzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYYNDKKHOIIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36630-93-0 | |

| Record name | Phthalamide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36630-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7021158 | |

| Record name | Phthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phthalamide appears as colorless crystals or off-white powder. (NTP, 1992), Colorless solid; [Hawley] | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN COLD WATER, METHANOL; MORE SOL IN HOT SOLVENTS, SLIGHTLY SOL IN ETHER, Water solubility = 200 mg/l | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Phthalamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MINUTE CRYSTALS, Colorless crystals | |

CAS No. |

88-96-0 | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHALAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B96053WRS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHTHALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

442 °F (decomposes) (NTP, 1992), 228 °C, DECOMPOSES AT MELTING POINT, MP: 221-223 °C /COMMERCIAL GRADES/ | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.